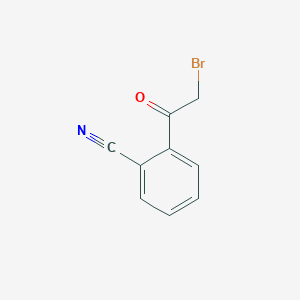

2-(2-Bromoacetyl)benzonitrile

Beschreibung

Contextualization of Benzonitrile Derivatives in Organic Synthesis

Benzonitrile derivatives, characterized by the presence of a cyano (-C≡N) group attached to a benzene ring, are fundamental intermediates in organic synthesis. The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. This reactivity makes benzonitrile-containing molecules valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. maksons.co.incymitquimica.com The electronic properties of the nitrile group can also influence the reactivity of the aromatic ring, directing further substitutions.

Significance of α-Halocarbonyl Compounds as Synthetic Intermediates

α-Halocarbonyl compounds, which feature a halogen atom on the carbon adjacent to a carbonyl group, are highly reactive and valuable synthetic intermediates. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for numerous classical and modern organic reactions, including the formation of epoxides, the Favorskii rearrangement, and various alkylation reactions. Their ability to readily react with a diverse range of nucleophiles makes them indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.

Overview of Bromoacetyl Functionality in Chemical Transformations

The bromoacetyl group (-C(=O)CH2Br) is a particularly potent example of an α-halocarbonyl functionality. The high reactivity of the carbon-bromine bond makes it an excellent electrophile for reactions with a wide variety of nucleophiles, such as amines, thiols, and carbanions. cymitquimica.comevitachem.com This reactivity is central to the construction of more complex molecular frameworks. For instance, the reaction of a bromoacetyl compound with a nucleophile is a common strategy for introducing an acetyl-linked substituent onto a molecule. This functionality is frequently employed in the synthesis of heterocyclic compounds like thiazoles and quinazolinones. mdpi.comtandfonline.com

Research Landscape and Emerging Trends in Benzonitrile-Based Scaffolds

The field of benzonitrile-based scaffolds is an active area of research, with continuous efforts to develop new synthetic methodologies and explore novel applications. A significant trend is the incorporation of these scaffolds into biologically active molecules. For example, derivatives of 2-(2-Bromoacetyl)benzonitrile are being investigated for their potential anticonvulsant activities. mdpi.comnih.govuj.edu.pl Research is also focused on using these compounds as building blocks for the synthesis of complex heterocyclic systems and as intermediates in the production of microtubule inhibitors and other therapeutic agents. medchemexpress.com The development of more efficient and sustainable synthetic routes to these compounds remains a key objective for chemists in this field. evitachem.com

Eigenschaften

IUPAC Name |

2-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWHVTKOWVMEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618743 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-86-4 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2- 2-bromoacetyl Benzonitrile

The compound 2-(2-Bromoacetyl)benzonitrile is a solid at room temperature with a molecular formula of C9H6BrNO. sigmaaldrich.comfishersci.fi Its molecular weight is approximately 224.06 g/mol . sigmaaldrich.com While specific data on its boiling point is limited, it is a crystalline solid with a defined melting point. sigmaaldrich.comchemicalbook.com

| Property | Value | Source |

| Molecular Formula | C9H6BrNO | sigmaaldrich.comfishersci.fi |

| Molecular Weight | 224.06 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| IUPAC Name | 2-(bromoacetyl)benzonitrile | sigmaaldrich.com |

| InChI Key | WVWHVTKOWVMEIM-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of 2- 2-bromoacetyl Benzonitrile

The primary synthetic route to 2-(2-Bromoacetyl)benzonitrile involves the bromination of a suitable precursor. A common method is the reaction of 2-acetylbenzonitrile with a brominating agent.

A related compound, 4-(2-Bromoacetyl)benzonitrile, is synthesized from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate, often with a catalyst like Amberlyst-15 ion exchange resin to improve the reaction's efficiency. evitachem.comchemicalbook.com

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

The bromoacetyl moiety readily undergoes substitution reactions with various nucleophiles. cymitquimica.comevitachem.com For instance, it can react with amines to form amino ketones and with thiols to yield thioethers. These reactions are fundamental in building more complex molecular structures. The reaction with 2-aminothiophenol, for example, can lead to the formation of benzothiazepine derivatives.

Intermediates for Microtubule Inhibitors (e.g., STA-5312)

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds. For example, it can serve as a key starting material for the synthesis of benzofuran derivatives. yok.gov.tr The reaction with salicylaldehyde derivatives can lead to the formation of substituted benzofurans. Furthermore, its reaction with thiourea or thioamides is a common method for constructing thiazole rings. tandfonline.com

Applications in Organic Synthesis

Precursor for Biologically Active Molecules

Research has shown that derivatives of this compound are precursors to compounds with potential biological activity. For instance, it is a building block for the synthesis of quinazolin-4(3H)-one derivatives that have been evaluated for their anticonvulsant properties. mdpi.com These derivatives are designed to act as positive allosteric modulators of the GABAA receptor. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoacetyl)benzonitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via bromoacetylation of benzonitrile derivatives. For example, bromoacetyl bromide reacts with benzonitrile in the presence of AlCl₃ at 0°C in 1,2-dichloroethane, yielding 80% product after purification . Alternative routes involve lithiation of 3-bromothiophene with n-butyllithium (−78°C), followed by sulfur addition and reaction with 4-(2-bromoacetyl)benzonitrile to form intermediates for polymer synthesis . Optimization includes controlling temperature (−78°C to −10°C), solvent choice (DMF, chlorobenzene), and stoichiometric ratios of reagents like Zn(CN)₂ and Pd(PPh₃)₄ in catalytic steps .

Q. How is this compound characterized structurally and spectroscopically?

- Answer : Key techniques include:

- ¹H NMR : Peaks at δ 4.84 (s, CH₂) and aromatic proton signals between δ 7.32–8.17 in DMSO-d₆ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 277 [M+1]) confirm molecular weight .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as water-π stacking in hydrates .

- Vibrational spectroscopy : Quantum chemical calculations validate experimental IR/Raman spectra, particularly for C≡N and C=O stretches .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is a brominated acetyl derivative, requiring inert atmosphere storage (2–8°C) and protection from moisture . Use fume hoods to avoid inhalation, and immediately wash skin/eyes with water upon contact. Emergency protocols include artificial respiration for inhalation exposure and silica gel chromatography for spill containment .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds with biological activity?

- Answer : It serves as a versatile alkylating agent in heterocycle formation:

- Thiazoles : Reacts with thioacetamide via Hantzsch condensation to yield 2-methylthiazole derivatives, precursors for anti-Candida agents .

- Imidazoles : Condensation with formamide produces 3-(1H-imidazol-4-yl)benzonitrile, a scaffold for indoleamine 2,3-dioxygenase inhibitors (43% yield) .

- Triazoles : Couples with tetrazoles under basic conditions to generate selective farnesyltransferase inhibitors .

Q. What role does this compound play in polymer chemistry, and how are its electronic properties exploited?

- Answer : It is a precursor for π-conjugated polymers. For example:

- Suzuki coupling : Polymerizes with biphenyl or anthracene to form P1 and P2, which exhibit tunable optoelectronic properties for OLEDs .

- Electrochemical studies : Derivatives like DACB and BACB show high quantum efficiency (ΦPL > 90%) and thermally activated delayed fluorescence (TADF) due to charge-transfer interactions .

Q. How can computational methods resolve contradictions in experimental data for reactions involving this compound?

- Answer : Discrepancies in reaction yields or regioselectivity are addressed via:

- DFT calculations : Predict transition states and activation energies for bromoacetylation pathways .

- Solvent effect modeling : Explains hydrate formation trends in polar vs. nonpolar solvents (e.g., water-π interactions in DMF vs. chlorobenzene) .

- Docking studies : Validate bioactivity of synthesized inhibitors (e.g., xanthine oxidase inhibitors with IC₅₀ < 1 µM) .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Answer : Key approaches include:

- Protecting groups : Use of ketal-protected thioamides to direct bromoacetyl coupling in HIV replication inhibitor syntheses .

- Temperature control : Bromination at −10°C with NBS minimizes side reactions in polymer intermediate synthesis .

- Catalytic systems : Pd(PPh₃)₄ enhances cyanide substitution in triflate intermediates (73% yield) .

Methodological Considerations

- Synthetic reproducibility : Always confirm reagent dryness (e.g., anhydrous DMF) and monitor reaction progress via TLC .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 09) and elemental analysis for purity .

- Biological assays : Pair in vitro IC₅₀ measurements with molecular dynamics simulations to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.